Fmoc-Asp-ODmb

Orthogonal protection Solid-phase peptide synthesis Side-chain selective deprotection

Standard Fmoc-Asp(OtBu)-OH lacks orthogonality; Fmoc-Asp-OAll requires Pd; Fmoc-Asp-ODmab risks aspartimide. Fmoc-Asp-ODmb solves these: purely acid-based orthogonal deprotection (1% TFA/DCM) compatible with all standard protecting groups. • Enables on-resin cyclization without Pd or hydrazine • Triple-orthogonal compatibility with Fmoc/Dde • Seamless automated synthesizer integration.

Molecular Formula C28H27NO8
Molecular Weight 505.52
CAS No. 155866-25-4
Cat. No. B613551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp-ODmb
CAS155866-25-4
SynonymsFmoc-Asp-ODmb; ZINC15721786; AKOS015911782; I14-37777; 155866-25-4
Molecular FormulaC28H27NO8
Molecular Weight505.52
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
InChIInChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1
InChIKeyODIFVCRSTRBDDR-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp-ODmb: Orthogonal Asp Building Block for SPPS


Fmoc-Asp-ODmb (N-α-Fmoc-L-aspartic acid α-2,4-dimethoxybenzyl ester, CAS 155866-25-4, MW 505.52, C₂₈H₂₇NO₈) is a protected aspartic acid derivative designed for Fmoc-strategy solid-phase peptide synthesis (SPPS). Unlike the more common Fmoc-Asp(OtBu)-OH, this compound features a 2,4-dimethoxybenzyl (Dmb) ester on the α-carboxyl group rather than the β-carboxyl, leaving the β-carboxylic acid free for on-resin modification, cyclization, or conjugation. The Dmb ester is highly acid-labile and can be selectively cleaved with 1% TFA in dichloromethane, providing genuine orthogonality to the standard tBu-based side-chain protecting groups employed throughout Fmoc/tBu SPPS [1]. The compound is manufactured to high purity specifications (≥99.4% by Bachem) and is supplied as a white powder requiring storage at −20 °C .

Fmoc-Asp-ODmb: Unique Orthogonal Protection


In Fmoc/tBu SPPS, the ability to perform selective on-resin side-chain transformations at aspartic acid residues requires protecting group orthogonality that the standard Fmoc-Asp(OtBu)-OH (CAS 71989-14-5) fundamentally lacks: both the backbone Fmoc and the side-chain tBu ester are removed under the same global acidolytic cleavage conditions (>90% TFA), precluding any intermediate site-selective manipulation . Fmoc-Asp-OAll (CAS 144120-53-6) provides orthogonality via Pd(0)-catalyzed allyl removal, but introduces the operational burden and cost of transition-metal reagents, quantitative scavenging requirements, and documented aspartimide susceptibility . Fmoc-Asp-ODmab (CAS 172611-77-7) offers quasi-orthogonality through hydrazine-mediated cleavage, yet published studies demonstrate a strong tendency toward aspartimide formation with efficiencies reaching 72% under certain Asp-Ala motif conditions, representing a significant sequence-dependent risk [1]. Fmoc-Asp-ODmb addresses these limitations by providing a purely acid-based orthogonal deprotection (1% TFA/DCM) that is compatible with all standard tBu-, Trt-, and Boc-based protecting groups, while avoiding metal reagents, hydrazine, and the elevated aspartimide risk associated with the Dmab group .

Fmoc-Asp-ODmb: Evidence vs. Closest Alternatives


Orthogonal Cleavage Selectivity: ODmb vs. OtBu

Fmoc-Asp-ODmb provides a uniquely mild acid-labile orthogonal deprotection that is incompatible with no other standard Fmoc/tBu protecting group. The 2,4-dimethoxybenzyl ester is quantitatively cleaved under 1% TFA in dichloromethane (with 10% anisole as scavenger) [1], whereas the tBu ester (Fmoc-Asp-OtBu) and all other tBu-based side-chain protecting groups require concentrated TFA (typically ≥90%) for complete removal and remain essentially intact under 1% TFA/DCM conditions . This creates a genuine orthogonality: the ODmb ester is cleaved while tBu ethers, Boc carbamates, and Trt groups are fully retained on the resin-bound peptide.

Orthogonal protection Solid-phase peptide synthesis Side-chain selective deprotection Fmoc/tBu strategy

Validated On-Resin Cyclization of Cyclic Peptides

In the landmark study by Brugghe et al. (1994), Fmoc-Asp-ODmb was employed as the C-terminal anchoring residue for the simultaneous multiple solid-phase synthesis of side-chain-protected peptides, which after ODmb removal with 1% TFA/10% anisole/DCM and subsequent Fmoc deprotection, were cyclized on-resin using PyBOP/NMM [1]. This procedure yielded cyclic peptides comprising 7–14 amino acid residues derived from a surface loop of meningococcal class 1 outer membrane protein. The orthogonal strategy further allowed selective Lys(Dde) deprotection with 1% hydrazine hydrate and subsequent SAMA-OPfp modification—three levels of orthogonality (ODmb acid-labile, Fmoc base-labile, Dde hydrazine-labile) operating without cross-interference [1]. The approach was successfully applied to conjugate the cyclic peptides to bromoacetylated tetanus toxoid for immunization studies, demonstrating the practical utility of this building block in producing biologically relevant peptide conjugates [1].

Cyclic peptides On-resin cyclization Head-to-tail cyclization Meningococcal vaccine peptides

Stability Under Standard Fmoc Deprotection

A prerequisite for any building block in Fmoc SPPS is complete stability toward the repetitive 20% piperidine/DMF treatments used for iterative Nα-Fmoc removal. The ODmb ester fulfills this criterion, as demonstrated by its successful integration into multi-step Fmoc SPPS protocols without premature cleavage or degradation [1]. In contrast, the ODmab ester (Fmoc-Asp-ODmab) has been reported to undergo sluggish or incomplete cleavage in some instances, requiring additional washing with 20% DIPEA in DMF/water (9:1) or HCl in dioxane to achieve complete deprotection, indicating variable and sequence-dependent behavior [2]. Fmoc-Asp-OAll presents a different issue: the allyl ester is susceptible to undesired aspartimide formation during repeated piperidine exposure, a problem recognized to such an extent that morpholine has been advocated as an alternative Fmoc removal base for allyl-protected aspartyl peptides [3].

Fmoc deprotection compatibility Piperidine stability Automated SPPS Building block robustness

Commercial Purity Benchmarking Against Alternatives

Commercial Fmoc-Asp-ODmb is available at 99.4% purity (Bachem, assay by HPLC) , which compares favorably with typical purity specifications for other commercially available aspartic acid building blocks used in SPPS. Fmoc-Asp(OtBu)-OH is routinely supplied at ≥98.0% (HPLC) by Sigma-Aldrich , while Fmoc-Asp-OAll is supplied at ≥97.0% (acidimetric) and ≥98.0% (HPLC) . Fmoc-Asp-ODmab (Sigma, Novabiochem) is specified at ≥95.0% (HPLC, area%) and ≥97% (TLC) [1]. While all these purity levels are suitable for research-grade SPPS, the higher specification of the Bachem ODmb product reduces the probability of impurity-derived deletion sequences, diastereomeric contamination, or difficult-to-remove byproducts in the final peptide product.

Building block purity Quality specifications Procurement criteria Bachem

Aspartimide Risk Avoidance: ODmb vs. ODmab

The Dmb (2,4-dimethoxybenzyl) ester and the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) ester, while structurally distinct, are sometimes confused in procurement. Critically, published data on Fmoc-Asp-ODmab (CAS 172611-77-7) demonstrate that the Dmab protecting group strongly promotes aspartimide formation, with efficiencies reaching 72% in Asp-Ala model sequences under standard Fmoc SPPS conditions [1]. This elevated aspartimide propensity has been confirmed independently, with some sources explicitly recommending against Dmab use in aspartimide-susceptible sequences . In contrast, the simpler Dmb ester (Fmoc-Asp-ODmb, CAS 155866-25-4) lacks the extended aminobenzylidene structure and the enolizable 1,3-diketone moiety that are believed to contribute to the Dmab group's aspartimide-promoting character. No aspartimide-related side products were reported in the Brugghe et al. (1994) study employing Fmoc-Asp-ODmb across multiple Asp-containing cyclic peptide sequences [2].

Aspartimide suppression Side reaction mitigation Asp-Xxx motifs Peptide quality

Cost-Benefit Analysis: Orthogonal vs. Non-Orthogonal Asp Building Blocks

Fmoc-Asp-ODmb is positioned as a premium-priced specialty building block reflecting its unique orthogonal protection capability. Current pricing from major suppliers: Bachem (via CymitQuimica) €282/g (1 g scale, 99.4% purity) ; GLPBio $372/g (1 g scale) . By comparison, the non-orthogonal Fmoc-Asp(OtBu)-OH (CAS 71989-14-5) is priced at approximately $30–36/g (1 g scale, ≥98.0% HPLC) from Sigma-Aldrich , representing a ~10-fold price differential. Fmoc-Asp-OAll (CAS 144120-53-6), which provides orthogonal protection via Pd(0)-mediated cleavage, is priced at approximately $69–91/g (1–5 g scale, ≥97% HPLC) from multiple suppliers , placing it between the two extremes. The higher cost of Fmoc-Asp-ODmb is directly attributable to its specialized synthetic utility: for synthetic strategies requiring selective on-resin Asp side-chain liberation while maintaining all other protecting groups, there is no lower-cost substitute that delivers equivalent orthogonality without introducing metal reagents or aspartimide risk.

Procurement economics Cost per synthetic capability Specialty building block pricing Value-based sourcing

Fmoc-Asp-ODmb: Procurement & Application Scenarios


On-Resin Head-to-Tail Cyclic Peptide Synthesis

Fmoc-Asp-ODmb is the building block of choice when the aspartic acid residue serves as the C-terminal cyclization point in a head-to-tail cyclic peptide synthesized via on-resin cyclization. The orthogonal 1% TFA/DCM cleavage liberates the α-carboxyl group for amide bond formation while the peptide remains fully side-chain protected and attached to the resin through a standard acid-labile linker. This strategy was validated by Brugghe et al. (1994), who successfully produced cyclic peptides of 7–14 residues using PyBOP-mediated on-resin cyclization following ODmb removal [1]. Alternative building blocks (Fmoc-Asp-OAll, Fmoc-Asp-ODmab) require either Pd(0) catalyst handling or hydrazine treatment, respectively, and carry documented aspartimide risk profiles that ODmb avoids.

Multi-Orthogonal Strategies for Peptide Conjugation & Vaccine Development

When a synthetic scheme demands three or more independent orthogonal deprotection tiers—for example, Fmoc (base-labile) for chain elongation, ODmb (mild acid-labile) for Asp side-chain liberation, and Dde/ivDde (hydrazine-labile) for lysine side-chain modification—Fmoc-Asp-ODmb is uniquely suited. The Brugghe et al. (1994) study demonstrated exactly this triple-orthogonality: Fmoc removal (piperidine), ODmb removal (1% TFA), and Lys(Dde) removal (1% hydrazine) operated without cross-interference, enabling the synthesis of SAMA-modified cyclic peptides subsequently conjugated to tetanus toxoid for immunization [1]. This capability is essential for the development of synthetic vaccine candidates, peptide-drug conjugates, and branched peptide architectures.

Automated SPPS of Side-Chain-Modified Aspartyl Peptides

For laboratories operating automated peptide synthesizers (e.g., CEM Liberty, Biotage Syro, PTI Symphony), Fmoc-Asp-ODmb offers seamless integration into standard Fmoc/tBu protocols without requiring special deprotection reagents or modified cycle programming. The ODmb ester remains fully stable through all standard 20% piperidine/DMF Fmoc removal cycles, unlike OAll-protected aspartic acid which may require morpholine substitution to suppress aspartimide formation [2]. The 1% TFA/DCM ODmb deprotection step can be implemented as a manual intervention or programmed as a special wash/deprotection cycle, after which standard coupling chemistry resumes. This protocol compatibility minimizes the risk of synthesizer-related batch failures and reduces the need for operator training on non-standard reagents.

Procurement for Aspartimide-Prone Sequences

In peptide sequences containing aspartimide-susceptible motifs (particularly Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn), the documented high aspartimide propensity of Fmoc-Asp-ODmab (up to 72% in Asp-Ala contexts) [3] makes ODmb the preferred alternative among orthogonal Asp building blocks. While all Asp derivatives carry some aspartimide risk in susceptible sequence contexts, the absence of published aspartimide-related complications for ODmb—combined with its operational advantages (no Pd catalysts, no hydrazine)—makes it the rational procurement choice for orthogonal Asp protection in aspartimide-prone peptides. Where additional aspartimide suppression is required, ODmb use can be combined with backbone protection strategies (Dmb or Hmb dipeptides at the residue preceding Asp) without introducing incompatible orthogonal deprotection requirements.

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